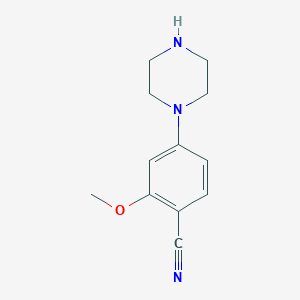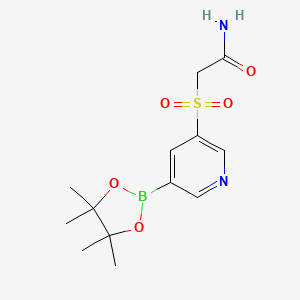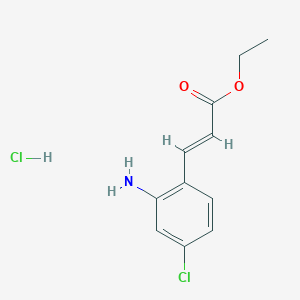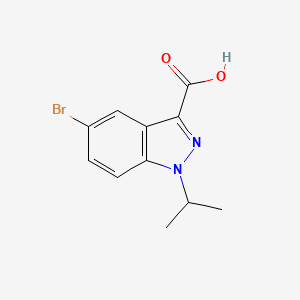
2-Methoxy-4-(1-piperazinyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(1-piperazinyl)benzonitrile is an organic compound that features a benzonitrile core substituted with a methoxy group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(1-piperazinyl)benzonitrile typically involves the reaction of 2-methoxybenzonitrile with piperazine. One common method includes the nucleophilic substitution of 2-methoxybenzonitrile with piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and efficiency while reducing the reaction time and the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(1-piperazinyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The piperazine ring can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions involving the piperazine ring.
Major Products
Oxidation: Methoxybenzoic acid or methoxybenzaldehyde.
Reduction: 2-Methoxy-4-(1-piperazinyl)benzylamine.
Substitution: Various alkylated or acylated derivatives of the original compound.
Scientific Research Applications
2-Methoxy-4-(1-piperazinyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(1-piperazinyl)benzonitrile involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various physiological processes, including smooth muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
2-Methoxy-4-(1-piperazinyl)benzonitrile can be compared with other similar compounds, such as:
Trazodone: An antidepressant that also acts on alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by targeting alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that modulates alpha1-adrenergic receptor activity.
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-methoxy-4-piperazin-1-ylbenzonitrile |
InChI |
InChI=1S/C12H15N3O/c1-16-12-8-11(3-2-10(12)9-13)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 |
InChI Key |
OWTZAVOURLQCAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCNCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13981844.png)






![Spiro[cyclohexane-1,3'-indolin]-4-ol](/img/structure/B13981876.png)



![1-Pyrrolidinecarboxylic acid, 2-[[(4-phenyl-1,2,3-thiadiazol-5-yl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B13981911.png)


